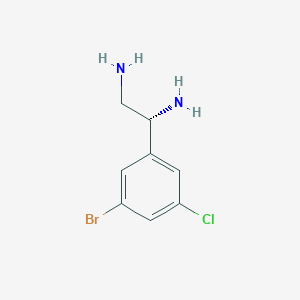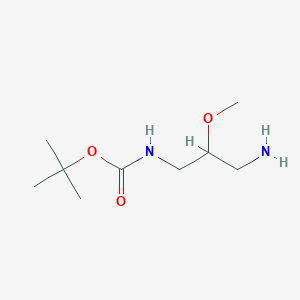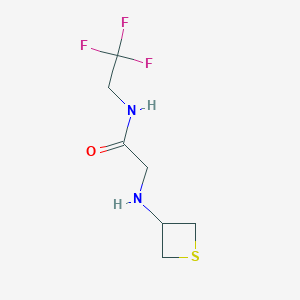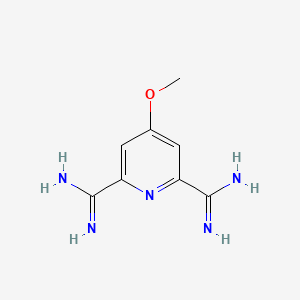
4-Methoxypyridine-2,6-bis(carboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyridine-2,6-bis(carboximidamide) is a chemical compound known for its role as a ligand in nickel-catalyzed cross-coupling reactions. This compound is characterized by its pyridine ring substituted with methoxy and carboximidamide groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-2,6-bis(carboximidamide) typically involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the carboximidamide groups at the 2 and 6 positions. One common method involves the use of cyanamide derivatives under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-Methoxypyridine-2,6-bis(carboximidamide) may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
4-Methoxypyridine-2,6-bis(carboximidamide) has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism by which 4-Methoxypyridine-2,6-bis(carboximidamide) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with nickel ions, forming a complex that facilitates various chemical transformations. The molecular targets include the active sites of enzymes or catalytic centers in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar in structure but with different functional groups.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: Another ligand used in nickel catalysis
Uniqueness
4-Methoxypyridine-2,6-bis(carboximidamide) is unique due to its specific substitution pattern and the presence of both methoxy and carboximidamide groups, which enhance its reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C8H11N5O |
|---|---|
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
4-methoxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C8H11N5O/c1-14-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-3H,1H3,(H3,9,10)(H3,11,12) |
Clave InChI |
SIIXNCKQDPJQKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
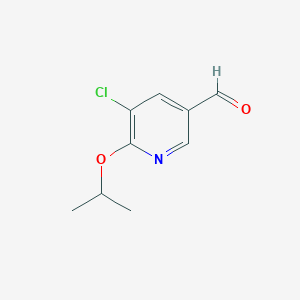

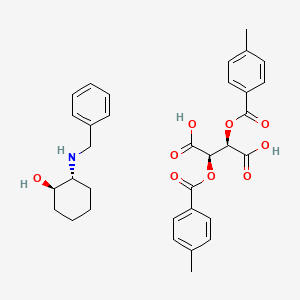

![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)
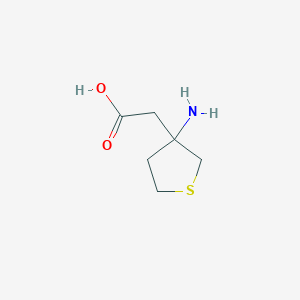
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)

